molecular formula C15H14O3 B8473480 2-[4-(Hydroxymethyl)phenoxy]-1-phenylethan-1-one

2-[4-(Hydroxymethyl)phenoxy]-1-phenylethan-1-one

Cat. No.: B8473480
M. Wt: 242.27 g/mol
InChI Key: UDDCFPFBKNFSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Hydroxymethyl)phenoxy]-1-phenylethan-1-one is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]-1-phenylethanone

InChI

InChI=1S/C15H14O3/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-9,16H,10-11H2

InChI Key

UDDCFPFBKNFSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged 20 mL of acetonitrile. To the stirred solvent was added 4-Hydroxy-benzylalcohol (6.74 g, 25.1 mmol) and K2CO3 (10.4 g, 75.3 mmol). Then it was stirred for 5 min. 2-bromo-1-phenylethanone (5 g, 25.1 mmol) was added. Then RM heated 80° C. for 2 h. After completion of the reaction (reaction monitored by TLC), the RM was concentrated in vacuum to remove the acetonitrile. To the residue was then added 10 mL of water and extracted with ethyl acetate (15 mL×2). The organic layer was washed with saturated brine solution (15 mL), dried over anhydrous Na2SO4 and evaporated to dryness gave the titled compound (5 g, yield: 82.2%); 1H NMR (300 MHz, CDCl3): δ 7.92-7.94 (d, 2H), 7.53-7.58 (t, 1H), 7.41-7.46 (t, 2H), 7.21-7.24 (d, 2H), 6.85-6.86 (d, 2H), 5.22 (s, 2H), 4.55 (s, 2H).
Quantity
6.74 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
82.2%

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